molecular formula C16H16ClN5 B11792792 6-(4-Chlorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine

6-(4-Chlorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B11792792
M. Wt: 313.78 g/mol
InChI Key: VUIDTULSCNGVJC-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that features a triazolopyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:

    Formation of the Triazolopyridazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridazines.

    Introduction of the 4-Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the Piperidin-4-yl Group: This can be done through nucleophilic substitution or reductive amination reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions could be used to modify the triazolopyridazine core or the piperidine ring.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyrimidine
  • 6-(4-Chlorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyrazine

Uniqueness

The uniqueness of 6-(4-Chlorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine lies in its specific structural features, which may confer unique biological activity or chemical reactivity compared to similar compounds. This could make it a valuable candidate for further research and development.

Properties

Molecular Formula

C16H16ClN5

Molecular Weight

313.78 g/mol

IUPAC Name

6-(4-chlorophenyl)-3-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C16H16ClN5/c17-13-3-1-11(2-4-13)14-5-6-15-19-20-16(22(15)21-14)12-7-9-18-10-8-12/h1-6,12,18H,7-10H2

InChI Key

VUIDTULSCNGVJC-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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